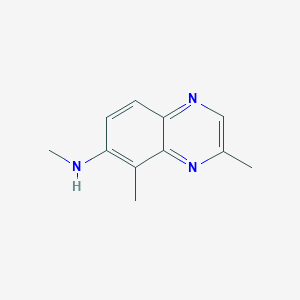

N,3,5-trimethylquinoxalin-6-amine

Descripción general

Descripción

N,3,5-trimethylquinoxalin-6-amine is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse biological and pharmacological activities. This compound features a quinoxaline core with three methyl groups attached at the nitrogen, 3rd, and 5th positions, and an amine group at the 6th position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N,3,5-trimethylquinoxalin-6-amine typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. One common method is the reaction of 2,3-dimethylquinoxaline with methylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques like crystallization and chromatography .

Análisis De Reacciones Químicas

Types of Reactions

N,3,5-trimethylquinoxalin-6-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

Reduction: Reduction reactions can convert it into dihydroquinoxaline derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoxaline ring

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic or basic conditions.

Major Products

Oxidation: Quinoxaline N-oxides.

Reduction: Dihydroquinoxaline derivatives.

Substitution: Halogenated or nitrated quinoxaline derivatives

Aplicaciones Científicas De Investigación

N,3,5-trimethylquinoxalin-6-amine has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its antimicrobial and antiviral properties.

Medicine: Explored for potential anticancer, anti-inflammatory, and neuroprotective activities.

Industry: Utilized in the development of dyes, pigments, and materials with specific electronic properties .

Mecanismo De Acción

The mechanism of action of N,3,5-trimethylquinoxalin-6-amine involves its interaction with various molecular targets. It can inhibit enzymes, bind to DNA, and interfere with cellular signaling pathways. For example, it may inhibit topoisomerases, leading to DNA damage and cell death in cancer cells. Additionally, it can modulate inflammatory pathways by inhibiting key enzymes like cyclooxygenase (COX) .

Comparación Con Compuestos Similares

Similar Compounds

Quinoxaline: The parent compound with a similar core structure but without the methyl and amine substitutions.

2,3-Dimethylquinoxaline: Lacks the amine group at the 6th position.

6-Aminoquinoxaline: Lacks the methyl groups at the 3rd and 5th positions

Uniqueness

N,3,5-trimethylquinoxalin-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methyl groups and an amine group enhances its stability, solubility, and reactivity compared to other quinoxaline derivatives .

Actividad Biológica

N,3,5-trimethylquinoxalin-6-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound belongs to the quinoxaline family, characterized by a bicyclic structure consisting of two fused aromatic rings. The presence of three methyl groups at the N-3, N-5, and C-6 positions influences its chemical reactivity and biological activity.

Biological Activities

1. Antimicrobial Properties

Quinoxaline derivatives have been extensively studied for their antimicrobial activities. This compound exhibits potent activity against various bacterial strains. A study reported the Minimum Inhibitory Concentration (MIC) values for this compound against Gram-positive and Gram-negative bacteria:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32.6 |

| Escherichia coli | 47.5 |

| Pseudomonas aeruginosa | 64.0 |

These results indicate that this compound could serve as a lead compound for developing new antibiotics targeting resistant strains .

2. Anticancer Activity

Research has shown that quinoxaline derivatives can inhibit cancer cell proliferation through various mechanisms. This compound has demonstrated cytotoxic effects on several cancer cell lines, including breast and colon cancer cells. The compound's mechanism involves the induction of apoptosis and cell cycle arrest:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15.0 |

| HT-29 (colon cancer) | 20.5 |

The apoptosis pathway is activated via the intrinsic mitochondrial route, leading to increased Bax/Bcl-2 ratio and subsequent caspase activation .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : It inhibits key enzymes involved in cellular processes such as DNA replication and repair.

- Receptor Modulation : The compound may act as an antagonist or agonist at specific receptor sites related to neurotransmission and inflammation.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinoxaline derivatives. Studies indicate that the positioning and nature of substituents significantly affect their pharmacological properties:

| Substituent Position | Effect on Activity |

|---|---|

| N-1 | Enhances antimicrobial activity |

| C-2 | Reduces cytotoxicity |

| N-3 | Increases receptor binding |

This information guides future modifications to improve efficacy and reduce toxicity .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a clinical setting, this compound was tested against multi-drug resistant strains of Staphylococcus aureus. The results showed a significant reduction in bacterial load in vitro compared to standard antibiotics .

Case Study 2: Cancer Cell Lines

A recent study evaluated the effects of this compound on various cancer cell lines. The compound was found to induce apoptosis in MCF-7 cells through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

Propiedades

IUPAC Name |

N,3,5-trimethylquinoxalin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-7-6-13-10-5-4-9(12-3)8(2)11(10)14-7/h4-6,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEYGRIHSRGTYRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2C=CC(=C(C2=N1)C)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10935415 | |

| Record name | N,3,5-Trimethylquinoxalin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10935415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156243-44-6 | |

| Record name | 6-Quinoxalinamine, N,3,5-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156243446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,3,5-Trimethylquinoxalin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10935415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.